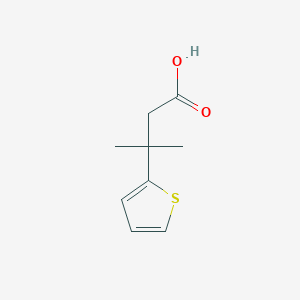
1-(4-Bromophenyl)cyclohexanecarbonitrile
Übersicht
Beschreibung
1-(4-Bromophenyl)cyclohexanecarbonitrile, also known as 4-Bromobenzocyclohexanecarbonitrile (BBCH), is an organic compound commonly used in organic synthesis and scientific research. BBCH is a brominated aromatic cyclohexane derivative and consists of a cyclohexane ring with a brominated phenyl group attached to one of the carbon atoms. BBCH has been used in the synthesis of several different compounds, such as 1,4-dihydro-1,4-oxazepines, 2-substituted indoles, and 1,4-dihydropyridines. Additionally, BBCH has been used in various scientific research applications, such as the study of enzyme-catalyzed reactions and the role of enzymes in biochemical pathways.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of 1-Arylcyclohexylamines
Early studies described the synthesis of various 1-arylcyclohexylamines for evaluation as central nervous system depressants, using compounds similar to 1-(4-Bromophenyl)cyclohexanecarbonitrile as intermediates. This research provided foundational knowledge for developing new compounds with potential therapeutic applications (Maddox, Godefroi, & Parcell, 1965).
Conformational Switching in Radical Cyclization
Radical cyclization of related compounds was studied, leading to the synthesis of spiro[2H-indol]-3(1H)-ones, showcasing the utility of such bromophenyl cyclohexanecarbonitriles in synthesizing complex cyclic structures with potential pharmacological activities (Sulsky, Gougoutas, Dimarco, & Biller, 1999).
Material Science and Photocatalysis
Semiconductor-mediated Photoelectrochemical Oxidations
Studies have explored the use of cyclohexene (a structurally similar compound) as a probe for understanding semiconductor-photocatalyzed oxidations, implicating mechanisms that could be relevant for the design of photocatalytic systems involving bromophenyl cyclohexanecarbonitriles (Fox & Pettit, 1985).
Nanosecond Time-resolved Resonance Raman Investigation
The study of radical cations and transitions in dibromobiphenyl in solutions could provide insights into the photophysical properties of bromophenyl cyclohexanecarbonitriles and their derivatives (Pan, Shoute, & Phillips, 1998).
Electrochemical Studies
- Reactivity of Electrogenerated Bromine: Electrochemical studies have shown the reactivity of electrogenerated bromine with cyclohexene, indicating potential pathways for bromination reactions involving 1-(4-Bromophenyl)cyclohexanecarbonitrile and its analogs (Allen et al., 2004).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)cyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJKOWLQDAJQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518955.png)
![4-[2-(Thiomorpholin-4-yl)ethyl]aniline](/img/structure/B1518957.png)
![3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline](/img/structure/B1518958.png)
![2-[3-(Methylcarbamoyl)phenoxy]acetic acid](/img/structure/B1518960.png)


![2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B1518965.png)



![1-[(3-Aminophenyl)methyl]piperidin-2-one](/img/structure/B1518972.png)

